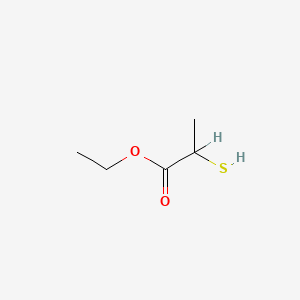

Ethyl 2-mercaptopropionate

Overview

Description

Ethyl 2-mercaptopropionate is an organic compound with the molecular formula C5H10O2S. It is a sulfur-containing ester known for its distinctive sulfurous odor. This compound is commonly used in the flavor and fragrance industry due to its unique aroma profile, which includes notes of musty and sulfurous scents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous distillation to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. The product is then purified through distillation to achieve the desired purity level .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids

Reduction: Thiols

Substitution: Various substituted esters and amides

Scientific Research Applications

Ethyl 2-mercaptopropionate is extensively utilized in diverse scientific research applications. It is used in biochemical and physiological experiments, including the investigation of enzyme reactions, protein expression, and gene regulation. Additionally, it plays a significant role in examining signal transduction pathways, cell growth, and cell death . The compound is also used in the flavor and fragrance industry, particularly in the formulation of wine, Japanese soy sauce, Munster, and Camembert cheeses .

Mechanism of Action

Ethyl 2-mercaptopropionate operates through various mechanisms of action. It acts as an inhibitor of protein kinases, which are essential for signal transduction pathways within cells. Additionally, it inhibits histone deacetylases, playing a role in gene regulation . These mechanisms make it a valuable tool for researchers studying cellular processes and gene expression.

Comparison with Similar Compounds

- Methyl 2-mercaptopropionate

- Propyl 2-mercaptopropionate

- Butyl 2-mercaptopropionate

Comparison: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. For instance, mthis compound has a lower boiling point and different solubility characteristics, while butyl 2-mercaptopropionate has a higher boiling point and different odor profile . These differences make this compound particularly suitable for certain applications in the flavor and fragrance industry.

Biological Activity

Ethyl 2-mercaptopropionate (ET2MP), a thiol compound with the molecular formula CHOS, has garnered attention for its biological activities, particularly in the context of food science and potential therapeutic applications. This article explores the biological activity of ET2MP, focusing on its chemical properties, role in flavor enhancement, and potential health implications.

- CAS Number : 19788-49-9

- Molecular Weight : 134.19 g/mol

- Density : 1.043 g/cm³

- Boiling Point : 75-76°C (at 35 mmHg)

- Flash Point : 46°C

- Odor : Characteristically strong

These properties indicate that ET2MP is a volatile compound, which is significant for its applications in flavoring and aroma enhancement in various food products.

Flavor Enhancement

ET2MP is recognized for its contribution to the aroma profile of fermented foods, particularly in Japanese soy sauce. Studies have demonstrated that it plays a crucial role in the sensory characteristics of soy sauce, where it is produced during fermentation processes by yeast. The compound's odor activity value (OAV) indicates its potency as an aroma compound, with lower thresholds compared to other thiols like 2-furanmethanethiol (2FM) and benzenemethanethiol (BM) .

In a sensory evaluation study, panelists rated soy sauce samples containing ET2MP as having a similar aroma to heat-treated soy sauce, highlighting its significance in flavor perception . The following table summarizes the OAVs and sensory contributions of various thiols in soy sauce:

| Compound | OAV Threshold (ng/L) | Sensory Contribution |

|---|---|---|

| This compound (ET2MP) | 500 | Moderate |

| 2-Furanmethanethiol (2FM) | 0.4 | High |

| Benzenemethanethiol (BM) | 0.3 | High |

Case Studies

-

Soy Sauce Fermentation :

A study quantified the formation of volatile thiols during the fermentation of soy sauce, identifying ET2MP as a significant contributor to the overall aroma profile. The research highlighted that variations in fermentation conditions could alter the concentration of ET2MP and its sensory impact . -

Aroma Characterization in Baijiu :

In another study focused on Baijiu, a traditional Chinese liquor, ET2MP was identified among other thiols contributing to its complex aroma profile. The research utilized advanced analytical techniques like UPLC-Q-TOF-MS to assess the distribution and concentration of thiols, emphasizing ET2MP's relevance in flavor chemistry .

Properties

IUPAC Name |

ethyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXNWCFBZHKFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864904 | |

| Record name | Ethyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.027-1.050 | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19788-49-9, 103616-07-5 | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.